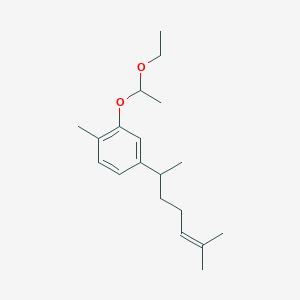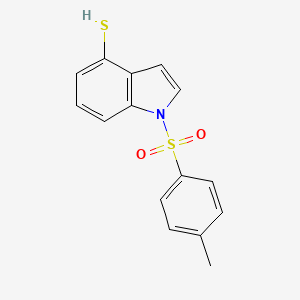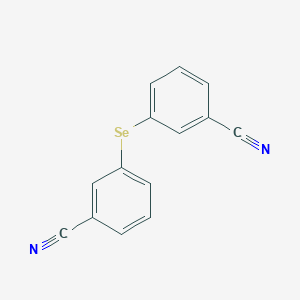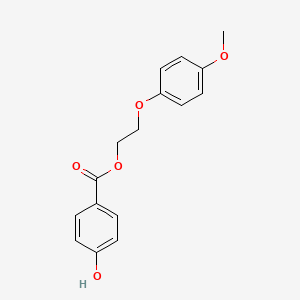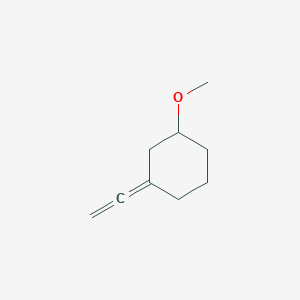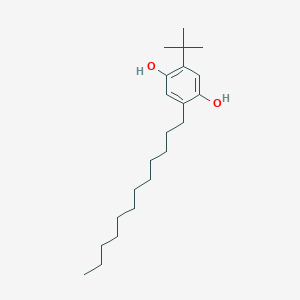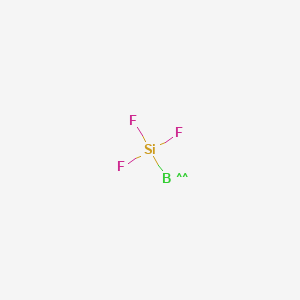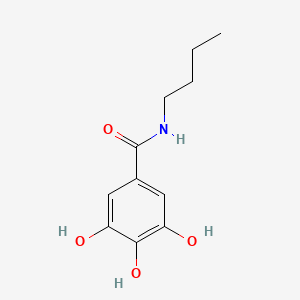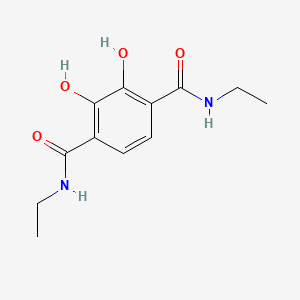
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a chemical compound that features a unique combination of bromine atoms and a pyrrolidine ring attached to a cyclohexa-2,5-diene-1,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired positions . The subsequent introduction of the pyrrolidine ring can be achieved through nucleophilic substitution reactions using pyrrolidine and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Pyrrolidine, other nucleophiles, appropriate catalysts, and solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins and enzymes, leading to the modulation of their activity.
Pathways Involved: It may induce apoptosis through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) proteins. Additionally, it can generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
類似化合物との比較
Similar Compounds
2,3,5-Tribromo-6-(morpholin-1-yl)cyclohexa-2,5-diene-1,4-dione: Similar structure but with a morpholine ring instead of pyrrolidine.
2,3,5-Tribromo-6-(piperidin-1-yl)cyclohexa-2,5-diene-1,4-dione: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
2,3,5-Tribromo-6-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
112169-15-0 |
|---|---|
分子式 |
C10H8Br3NO2 |
分子量 |
413.89 g/mol |
IUPAC名 |
2,3,5-tribromo-6-pyrrolidin-1-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H8Br3NO2/c11-5-6(12)10(16)8(7(13)9(5)15)14-3-1-2-4-14/h1-4H2 |
InChIキー |
RKPXGTDQMPKZMR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C(=O)C(=C(C2=O)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


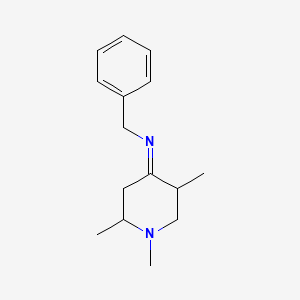
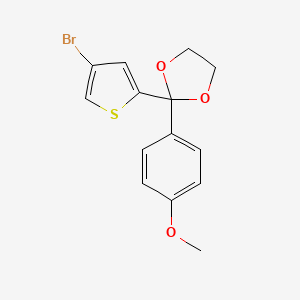
![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)
